Home > Products > Screening Compounds P116264 > KRAS G12C inhibitor 15
KRAS G12C inhibitor 15 -

KRAS G12C inhibitor 15

Catalog Number: EVT-10951078
CAS Number:
Molecular Formula: C25H21ClF2N4O3
Molecular Weight: 498.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 15 is a member of a class of targeted therapies designed to inhibit the activity of the KRAS G12C mutant protein, which is implicated in various cancers, particularly non-small cell lung cancer. The development of KRAS G12C inhibitors has emerged as a significant advancement in cancer therapeutics, as the KRAS gene is one of the most frequently mutated oncogenes in human malignancies. The specific mutation at position 12 (glycine to cysteine) alters the protein's function, leading to uncontrolled cell proliferation. Inhibitor 15, along with other compounds like sotorasib and adagrasib, represents a novel approach to directly target this previously considered "undruggable" protein.

Source and Classification

The compound is classified as a covalent inhibitor, meaning it forms a stable bond with the cysteine residue at position 12 of the KRAS protein. This binding effectively locks the protein in an inactive state, preventing its interaction with downstream signaling pathways that promote tumor growth. Research efforts have been spearheaded by various pharmaceutical companies and academic institutions, leading to several compounds entering clinical trials.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 15 typically involves several key steps:

  1. Design and Optimization: Utilizing structure-based drug design principles, researchers identify potential scaffolds that can effectively bind to the KRAS G12C mutant.
  2. Covalent Bond Formation: The synthesis process often includes the introduction of reactive groups that can form covalent bonds with cysteine residues.
  3. Purification and Characterization: After synthesis, compounds undergo purification (e.g., via chromatography) and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Specific synthetic routes can vary significantly among different inhibitors but generally involve modifications to core structures like quinazoline or other heterocycles to enhance potency and selectivity against the KRAS G12C mutant .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 15 features a core scaffold designed to fit into the switch II pocket of the KRAS protein. This pocket is critical for its interaction with guanosine diphosphate and guanosine triphosphate, which regulate its activity. The structural data typically includes:

  • Molecular Formula: Specific to each compound variant.
  • Molecular Weight: Varies based on substituents.
  • 3D Conformation: Analyzed through computational modeling or X-ray crystallography.

The structural analysis often reveals how modifications influence binding affinity and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

KRAS G12C inhibitor 15 undergoes specific chemical reactions upon binding to its target:

  1. Covalent Binding Reaction: The primary reaction involves the formation of a covalent bond between the electrophilic center of the inhibitor and the thiol group of cysteine-12 in the KRAS protein.
  2. Inhibition Mechanism: Once bound, the inhibitor stabilizes the inactive form of KRAS, preventing nucleotide exchange (GDP/GTP), which is essential for its activation.

These reactions are crucial for understanding how modifications to the inhibitor can enhance its efficacy or reduce off-target effects .

Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 15 involves several steps:

  1. Binding: The compound selectively binds to the cysteine residue at position 12 when KRAS is in its GDP-bound state.
  2. Conformational Change: This binding induces a conformational change that locks KRAS in an inactive state.
  3. Signal Disruption: As a result, downstream signaling pathways that would normally lead to cell proliferation are inhibited.

Quantitative systems pharmacology models have been developed to simulate these interactions, providing insights into how different mutations may affect drug sensitivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Solubility: Often assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under different pH conditions and temperatures.
  • Melting Point: Provides insight into purity and crystalline form.

Data from studies indicate that modifications can significantly alter these properties, impacting both efficacy and safety profiles .

Applications

Scientific Uses

KRAS G12C inhibitor 15 is primarily used in clinical settings for treating patients with non-small cell lung cancer harboring the KRAS G12C mutation. Its development reflects a broader trend towards personalized medicine, where treatments are tailored based on specific genetic mutations within tumors. Additionally, ongoing research aims to explore combination therapies with other agents to overcome resistance mechanisms observed in clinical settings .

Introduction to KRAS G12C Mutations in Oncogenesis

Role of Kirsten Rat Sarcoma Viral Oncogene Homolog in Cellular Signaling and Tumorigenesis

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small guanosine triphosphatase (GTPase) that functions as a critical molecular switch regulating cell proliferation, survival, and differentiation. In its physiological state, Kirsten Rat Sarcoma Viral Oncogene Homolog cycles between an active guanosine triphosphate (GTP)-bound conformation and an inactive guanosine diphosphate (GDP)-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (e.g., Son of Sevenless) and GTPase-activating proteins (e.g., Neurofibromin 1). Upon growth factor stimulation, activated receptor tyrosine kinases promote Kirsten Rat Sarcoma Viral Oncogene Homolog-GTP formation, which engages downstream effectors including the rapidly accelerated fibrosarcoma-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase (RAF-MEK-ERK) and phosphatidylinositol 3-kinase-protein kinase B-mechanistic target of rapamycin (PI3K-AKT-mTOR) pathways [3] [6] [8]. Oncogenic Kirsten Rat Sarcoma Viral Oncogene Homolog mutations—predominantly at codons 12, 13, or 61—impair intrinsic and GTPase-activating protein-mediated hydrolysis, trapping Kirsten Rat Sarcoma Viral Oncogene Homolog in a constitutively active GTP-bound state. This leads to uncontrolled downstream signaling and is a transformative event in carcinogenesis. The Kirsten Rat Sarcoma Viral Oncogene Homolog protein comprises a conserved G-domain (residues 1-166) containing nucleotide-binding regions (P-loop, switch I, switch II) and a hypervariable C-terminal domain that directs membrane localization via post-translational modifications [6] [9].

Epidemiology of Kirsten Rat Sarcoma Viral Oncogene Homolog G12C Mutations Across Cancer Types

Kirsten Rat Sarcoma Viral Oncogene Homolog mutations occur in approximately 25% of all human cancers, with Kirsten Rat Sarcoma Viral Oncogene Homolog G12C being among the most prevalent subtypes. This mutation substitutes glycine with cysteine at codon 12, introducing a nucleophilic residue amenable to covalent targeting. The incidence exhibits significant tissue-specific variation [5] [6] [10]:

Table 1: Prevalence of Kirsten Rat Sarcoma Viral Oncogene Homolog G12C Mutations in Major Cancers

Cancer TypePrevalence of Kirsten Rat Sarcoma Viral Oncogene Homolog G12C (%)Notes
Lung Adenocarcinoma13-17Most common Kirsten Rat Sarcoma Viral Oncogene Homolog mutation subtype
Colorectal Cancer3-5Often co-occurs with other driver mutations
Pancreatic Ductal Adenocarcinoma1-2Kirsten Rat Sarcoma Viral Oncogene Homolog G12D predominates
Other Solid Tumors<1Rare in breast, prostate, or hematopoietic malignancies

Kirsten Rat Sarcoma Viral Oncogene Homolog G12C demonstrates strong associations with smoking history in non-small cell lung cancer and shows demographic variations, being more frequent in Caucasian populations compared to Asian cohorts [10].

Historical Challenges in Targeting Kirsten Rat Sarcoma Viral Oncogene Homolog: From "Undruggable" to Therapeutic Breakthroughs

For decades, Kirsten Rat Sarcoma Viral Oncogene Homolog was deemed "undruggable" due to its high affinity for GTP (picomolar range), smooth protein surface lacking obvious druggable pockets, and ubiquitous expression. Early strategies focused on indirect approaches: targeting Kirsten Rat Sarcoma Viral Oncogene Homolog membrane association (farnesyltransferase inhibitors), downstream effectors (e.g., mitogen-activated protein kinase kinase inhibitors), or synthetic lethal partners. These uniformly failed in Kirsten Rat Sarcoma Viral Oncogene Homolog-mutant cancers due to compensatory pathways and toxicity [3] [9]. The breakthrough came in 2013 with the discovery of a cryptic pocket adjacent to the switch II region in Kirsten Rat Sarcoma Viral Oncogene Homolog G12C-GDP. This pocket, created by the G12C mutation, enabled the development of cysteine-reactive inhibitors that covalently bind the mutant cysteine and trap Kirsten Rat Sarcoma Viral Oncogene Homolog in its inactive, GDP-bound conformation. This paradigm shift led to the clinical development of covalent Kirsten Rat Sarcoma Viral Oncogene Homolog G12C inhibitors, including Sotorasib (AMG 510) and Adagrasib (MRTX849), both now approved for non-small cell lung cancer [4] [7] [9].

Properties

Product Name

KRAS G12C inhibitor 15

IUPAC Name

(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4,9-dimethyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one

Molecular Formula

C25H21ClF2N4O3

Molecular Weight

498.9 g/mol

InChI

InChI=1S/C25H21ClF2N4O3/c1-4-19(34)31-11-17-25(35)30(3)16-9-29-23-13(24(16)32(17)10-12(31)2)8-14(26)20(22(23)28)21-15(27)6-5-7-18(21)33/h4-9,12,17,33H,1,10-11H2,2-3H3/t12-,17-/m1/s1

InChI Key

XDVMVEOFPVCHEL-SJKOYZFVSA-N

Canonical SMILES

CC1CN2C(CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C

Isomeric SMILES

C[C@@H]1CN2[C@H](CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.